molecular formula C10H15ClN2O3S B6339913 5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole CAS No. 1221341-62-3

5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole

Cat. No.: B6339913
CAS No.: 1221341-62-3
M. Wt: 278.76 g/mol
InChI Key: OSUBWKCEQHUEEU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole (CAS: 1221341-62-3) is a substituted imidazole derivative characterized by three distinct functional groups:

  • Chloromethyl at position 5 of the imidazole ring.
  • Methanesulfonyl at position 2.
  • (Oxolan-2-yl)methyl at position 1, introducing a tetrahydrofuran-derived substituent.

Its molecular weight is 278.75 g/mol, with a purity of ≥95% (typically used in laboratory settings) . The compound’s InChIKey (OSUBWKCEQHUEEU-UHFFFAOYNA-N) confirms its stereochemical uniqueness.

Properties

IUPAC Name

5-(chloromethyl)-2-methylsulfonyl-1-(oxolan-2-ylmethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3S/c1-17(14,15)10-12-6-8(5-11)13(10)7-9-3-2-4-16-9/h6,9H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUBWKCEQHUEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation, which involves the reaction of the imidazole ring with formaldehyde and hydrochloric acid.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the chloromethylated imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Oxolan-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with oxirane (ethylene oxide) to introduce the oxolan-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to remove the methanesulfonyl group or reduce the imidazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Reduced imidazole derivatives or deprotected compounds.

Scientific Research Applications

5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent modification of target proteins, while the methanesulfonyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituent types, positions, and ring systems. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Reference
5-(Chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole 5-ClCH2, 2-SO2CH3, 1-(oxolan-2-yl-CH2) 278.75 Chloromethyl, sulfonyl, oxolane
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(ClCH2-C6H4), 1,2-CH3, 5-NO2 Not reported Chloromethylphenyl, nitro, dimethyl
2-Chloro-1-(4-methylsulfonylphenyl)-1H-imidazole 2-Cl, 1-(SO2CH3-C6H4) Not reported Chloro, methylsulfonylphenyl
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzoimidazole core, 5-SO3H Varies (e.g., ~250–350) Sulfonic acid, fused benzene ring

Key Observations :

  • The target compound’s oxolan-2-yl-methyl group distinguishes it from analogs with aromatic (e.g., phenyl) or aliphatic (e.g., methyl) substituents at position 1 .

Key Observations :

  • The target compound’s chloromethyl group may arise from SOCl2-mediated chlorination, as seen in .
  • Methanesulfonyl groups are typically introduced via sulfonyl chloride reagents or oxidation of thioethers (e.g., Oxone® in ).

Key Observations :

  • Higher purity (≥95%) is typical for commercial/research-grade imidazole derivatives .

Biological Activity

5-(Chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole, with the CAS number 1221341-62-3, is a synthetic compound that belongs to the imidazole class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15ClN2O3S, with a molecular weight of 278.76 g/mol. The structure features an imidazole ring substituted with a chloromethyl group and a methanesulfonyl group along with an oxolan-2-ylmethyl moiety. These structural components are crucial for its biological activity.

Synthesis

The synthesis of 5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through condensation reactions involving glyoxal, formaldehyde, and ammonia or primary amines.
  • Methanesulfonylation : The introduction of the methanesulfonyl group is performed using methanesulfonyl chloride in the presence of a base such as triethylamine.
  • Alkylation : The final step involves alkylating the imidazole ring with an oxolan-2-ylmethyl halide under basic conditions.

Biological Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of 5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. A study highlighted that compounds containing imidazole rings can effectively inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups enhances their antibacterial efficacy.

Anti-inflammatory and Analgesic Effects

The compound's potential as an anti-inflammatory agent has been explored in several studies. Imidazole analogues have shown significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . In vivo models demonstrated that certain imidazole derivatives reduced inflammatory responses and pain sensitivity.

The biological activity of 5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole may involve:

  • Enzyme Interaction : The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity.
  • Electrophilic Reactions : The methanesulfonyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins and other biomolecules, which may contribute to its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in treating infections and inflammatory conditions:

  • In Vivo Studies : Research demonstrated that specific imidazole compounds significantly reduced inflammation markers in animal models .
  • Molecular Docking Studies : Computational studies indicated that certain derivatives exhibited high binding affinity to COX-2 receptors, suggesting potential use in pain management .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 5-(chloromethyl)-2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazole:

Compound NameStructure FeaturesBiological Activity
2-Methanesulfonyl-1H-imidazolLacks oxolan groupModerate antimicrobial
1-(Oxolan-2-yl)methyl-imidazolLacks methanesulfonyl groupLimited anti-inflammatory
5-(Chloromethyl)-imidazolBasic structureGeneralized antimicrobial

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. Key steps include:

  • Solvent Selection : Polar aprotic solvents like DMSO or DMF enhance reactivity due to their high dielectric constants, facilitating nucleophilic substitutions (e.g., chloromethyl group reactions) .
  • Temperature and Time : Elevated temperatures (80–120°C) and extended reaction times (12–24 hours) improve yields by overcoming steric hindrance from the methanesulfonyl and oxolanyl groups .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) removes unreacted intermediates. Recrystallization in ethanol/water mixtures further enhances purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify chemical shifts for the chloromethyl (δ4.55.0\delta \sim4.5–5.0 ppm), methanesulfonyl (δ3.2\delta \sim3.2 ppm), and oxolanyl (δ3.54.0\delta \sim3.5–4.0 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • X-Ray Crystallography : Single-crystal analysis confirms spatial arrangement and detects disorder in flexible substituents (e.g., oxolanyl-methyl group). Software like SHELXL refines thermal parameters and occupancy ratios for disordered atoms .

Basic: How can thermal stability and degradation profiles be analyzed?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions. For this compound, expect a melting range of 150–180°C with decomposition exotherms above 200°C .
  • Thermogravimetric Analysis (TGA) : Quantifies weight loss under controlled heating. A 5% mass loss at ~100°C indicates solvent evaporation; >200°C corresponds to decomposition of the imidazole core .

Advanced: How can crystallographic disorder in the oxolanyl-methyl group be resolved?

Methodological Answer:

  • Disorder Modeling : In SHELXL, split the disordered moiety into two or more positions with refined occupancy values. Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths and angles .
  • Validation Tools : Use Rfree and residual density maps to assess model accuracy. For severe disorder, consider low-temperature (100 K) data collection to reduce thermal motion artifacts .

Advanced: What strategies elucidate structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace oxolanyl with cyclopentyl or thiophenyl groups) and compare bioactivity using assays like MIC (antimicrobial) or IC50 (enzyme inhibition) .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., cytochrome P450). Validate with mutagenesis studies .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water). Analyze hydrogen bonding (e.g., methanesulfonyl with Arg residues) and hydrophobic contacts (chloromethyl with aliphatic pockets) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at active sites. For example, assess charge transfer between the imidazole ring and heme iron in cytochrome targets .

Data Contradiction Example: How to address discrepancies between NMR and X-ray data?

Methodological Answer:

  • Dynamic Effects : NMR detects time-averaged conformations (e.g., oxolanyl group flexibility), while X-ray captures static snapshots. Compare multiple crystal structures to identify dominant conformers .
  • Solvent Influence : NMR in solution vs. X-ray in solid state may show differing substituent orientations. Use NOESY to validate proximity of groups in solution .

Advanced: What experimental approaches study reaction mechanisms involving the chloromethyl group?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium in the chloromethyl group to probe rate-determining steps in nucleophilic substitutions .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) to stabilize reactive intermediates (e.g., carbocations formed during SN1 reactions) .

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